5-[(4-chloro-3-methylphenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide
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Overview
Description
5-[(4-chloro-3-methylphenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group, a phenylethyl group, and a chloromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with a suitable amine, such as 1-phenylethylamine, under conditions that promote amide bond formation.
Attachment of the chloromethylphenoxy group: This can be done through a nucleophilic substitution reaction, where the furan ring is reacted with 4-chloro-3-methylphenol in the presence of a base to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-3-methylphenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways and interactions.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
5-[(4-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide: Similar structure but lacks the methyl group on the phenoxy ring.
5-[(4-methylphenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide: Similar structure but lacks the chlorine atom on the phenoxy ring.
5-[(4-chloro-3-methylphenoxy)methyl]-N-(1-phenylethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of both the chlorine and methyl groups on the phenoxy ring, along with the furan ring and carboxamide group, gives 5-[(4-chloro-3-methylphenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide unique chemical properties
Properties
Molecular Formula |
C21H20ClNO3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H20ClNO3/c1-14-12-17(8-10-19(14)22)25-13-18-9-11-20(26-18)21(24)23-15(2)16-6-4-3-5-7-16/h3-12,15H,13H2,1-2H3,(H,23,24) |
InChI Key |
WZKLZSDTKXVEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC(C)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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